molecular formula C25H31ClN2O B14682802 1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride CAS No. 38926-38-4

1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride

Cat. No.: B14682802
CAS No.: 38926-38-4
M. Wt: 411.0 g/mol
InChI Key: NJMYZPJDJLVCHF-UHFFFAOYSA-M
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Description

1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride is a complex organic compound belonging to the indolium family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride typically involves the condensation of 2-methyl-2H-indazole with 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde in the presence of phosphorus oxychloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s high purity and consistency for various applications.

Chemical Reactions Analysis

Types of Reactions

1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolium derivatives, while substitution reactions can produce a variety of substituted indolium compounds.

Scientific Research Applications

1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

38926-38-4

Molecular Formula

C25H31ClN2O

Molecular Weight

411.0 g/mol

IUPAC Name

5-methoxy-2,3,3-trimethyl-1-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-2H-indol-1-ium;chloride

InChI

InChI=1S/C25H31N2O.ClH/c1-17-24(2,3)20-16-18(28-7)12-13-22(20)27(17)15-14-23-25(4,5)19-10-8-9-11-21(19)26(23)6;/h8-17H,1-7H3;1H/q+1;/p-1

InChI Key

NJMYZPJDJLVCHF-UHFFFAOYSA-M

Canonical SMILES

CC1C(C2=C([N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C)C=CC(=C2)OC)(C)C.[Cl-]

Origin of Product

United States

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